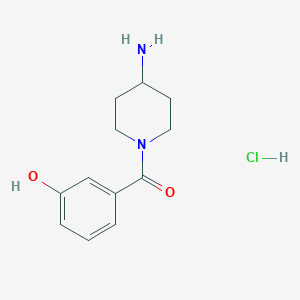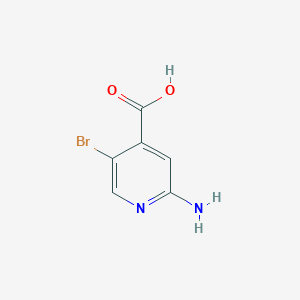
1-N-(1-phenylethyl)benzene-1,4-diamine
Vue d'ensemble
Description
“1-N-(1-phenylethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C14H16N2 . It has a molecular weight of 212.29 . It is also known by other names such as N-Phenyl-N’- [4- (1-phenylethyl)phenyl]-1,4-benzenediamine .
Synthesis Analysis
The synthesis of “1-N-(1-phenylethyl)benzene-1,4-diamine” involves a two-step process . In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst . This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, which results in an intermediate product of high purity . In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst .Molecular Structure Analysis
The InChI code for “1-N-(1-phenylethyl)benzene-1,4-diamine” is 1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 . This code provides a standard way to encode the molecular structure using a linear notation.Physical And Chemical Properties Analysis
“1-N-(1-phenylethyl)benzene-1,4-diamine” is a powder at room temperature . It has a molecular weight of 212.29 .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application is in the field of corrosion inhibition for mild steel. Novel compounds, including derivatives of benzene-1,4-diamine, have been synthesized and evaluated for their corrosion inhibiting properties. These compounds exhibit significant inhibition efficiencies, making them suitable for industrial applications such as steel pickling, descaling, and oil well acidization. The mechanism involves the adsorption of inhibitor molecules on the metal surface, which is confirmed by electrochemical measurements and surface morphology studies (Singh & Quraishi, 2016).
Electrochemical Synthesis
Another application is in the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via electrochemical methods. These derivatives are synthesized by anodic oxidation in a water/ethanol mixture, demonstrating the versatility of benzene-1,4-diamine derivatives in organic synthesis. This process avoids the use of toxic reagents, highlighting its environmental benefits (Sharafi-kolkeshvandi et al., 2016).
Photophysical Measurements
Research into the photophysical properties of benzene-1,4-diamine derivatives, such as 1,4-bis(phenylethynyl)benzene, has provided insights into the effects of chromophore aggregation and planarization. These studies have implications for the design of oligo- and poly(phenyleneethynylene)s, contributing to the development of advanced materials with tailored optical properties (Levitus et al., 2001).
Polyimide Synthesis
The synthesis and characterization of aromatic polyimides from m-phenylene diamines containing pendant groups, including those derived from benzene-1,4-diamine, have been studied for their solubility, thermal stability, and mechanical properties. These materials are valuable for applications requiring high-performance polymers (Pal et al., 2005).
Aggregation-Induced Emission
Studies on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine highlight its aggregation-induced emission enhancement (AIEE) properties. This phenomenon is significant for developing new fluorescent materials and sensors, demonstrating the utility of benzene-1,4-diamine derivatives in advanced optical applications (Wu et al., 2015).
Propriétés
IUPAC Name |
4-N-(1-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXZEBYICWXELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



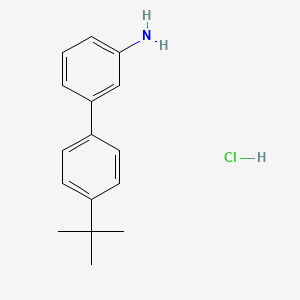
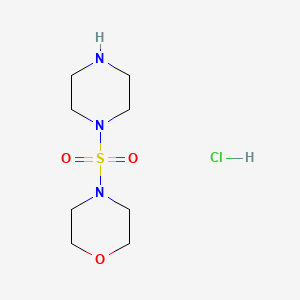

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
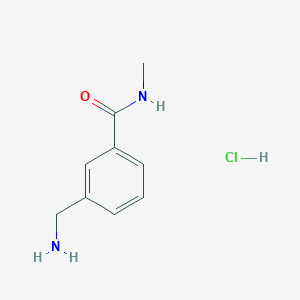
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)
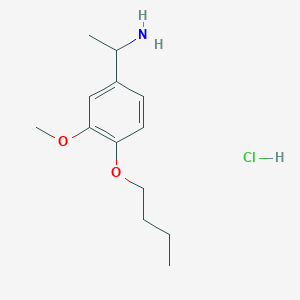
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
